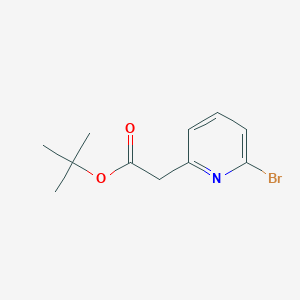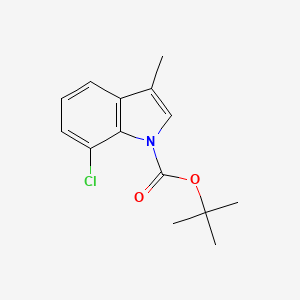
Benzoic acid, 2,4-difluoro-3-(triethylsilyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-DIFLUORO-3-(TRIETHYLSILYL)BENZOIC ACID: is a chemical compound with the molecular formula C13H18F2O2Si . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 3 is replaced by a triethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIFLUORO-3-(TRIETHYLSILYL)BENZOIC ACID typically involves the following steps :
Industrial Production Methods
Industrial production methods for 2,4-DIFLUORO-3-(TRIETHYLSILYL)BENZOIC ACID may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
2,4-DIFLUORO-3-(TRIETHYLSILYL)BENZOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The fluorine atoms and the triethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while reduction can yield alcohols or aldehydes .
Aplicaciones Científicas De Investigación
2,4-DIFLUORO-3-(TRIETHYLSILYL)BENZOIC ACID has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,4-DIFLUORO-3-(TRIETHYLSILYL)BENZOIC ACID involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms and the triethylsilyl group can influence the compound’s binding affinity and specificity for these targets, thereby modulating their activity . The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
2,4-DIFLUORO-3-(TRIETHYLSILYL)BENZOIC ACID can be compared with other similar compounds, such as:
2,4-Difluorobenzoic Acid: Lacks the triethylsilyl group, which can affect its chemical reactivity and biological activity.
3-(Triethylsilyl)benzoic Acid: Lacks the fluorine atoms, which can influence its binding affinity and specificity for molecular targets.
2,4-Difluoro-3-(trimethylsilyl)benzoic Acid: Similar structure but with a trimethylsilyl group instead of a triethylsilyl group, which can affect its steric and electronic properties.
These comparisons highlight the unique features of 2,4-DIFLUORO-3-(TRIETHYLSILYL)BENZOIC ACID, such as the presence of both fluorine atoms and the triethylsilyl group, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
651027-06-4 |
|---|---|
Fórmula molecular |
C13H18F2O2Si |
Peso molecular |
272.36 g/mol |
Nombre IUPAC |
2,4-difluoro-3-triethylsilylbenzoic acid |
InChI |
InChI=1S/C13H18F2O2Si/c1-4-18(5-2,6-3)12-10(14)8-7-9(11(12)15)13(16)17/h7-8H,4-6H2,1-3H3,(H,16,17) |
Clave InChI |
JVLRXFBENBMGGF-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)C1=C(C=CC(=C1F)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(3,4-Dihydroisoquinolin-2(1H)-yl)(6-azaspiro[2.5]octan-1-yl)methanone](/img/structure/B11851619.png)




